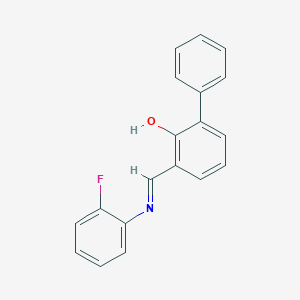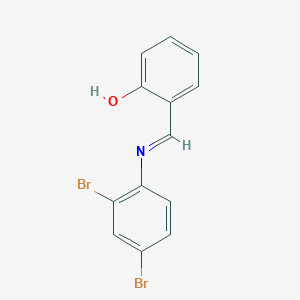
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-tert-Butylsalicylidene)-4-iodo-2-methylaniline, also known as TBBIM, is an organic compound with a unique structure that has a wide range of applications in the field of synthetic chemistry. TBBIM has been used in a variety of synthetic reactions, such as the synthesis of amino acids, peptides, and other organic molecules. Furthermore, it has been used as a catalyst in various reactions. In addition, TBBIM has also been used in the synthesis of pharmaceuticals and in the development of new drugs.
Applications De Recherche Scientifique
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of amino acids and peptides. It has also been used in the synthesis of pharmaceuticals, such as the synthesis of drugs for the treatment of cancer and other diseases. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been used in the development of new drugs, as well as in the synthesis of organic molecules.
Mécanisme D'action
The mechanism of action of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it is able to form a complex with a Lewis base, such as an amine or a carboxylic acid. This complex then undergoes a reaction, which is thought to be the basis of the catalytic activity of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline are not fully understood. However, it is believed that the compound may have some anti-inflammatory and antioxidant effects, as well as some potential anti-cancer effects. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been shown to have some cytotoxic effects in certain cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available. Additionally, it is relatively stable and has a high boiling point. However, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. Furthermore, it is not very stable in air and light.
Orientations Futures
There are a number of potential future directions for the use of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline. One potential direction is to further explore its anti-inflammatory and antioxidant effects, as well as its potential anti-cancer effects. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used in the development of new drugs and in the synthesis of organic molecules. Furthermore, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used to develop new catalysts for a variety of synthetic reactions. Finally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used to develop new methods for the synthesis of pharmaceuticals.
Méthodes De Synthèse
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline can be synthesized through a two-step reaction. The first step involves the reaction of 3-tert-butylsalicylaldehyde with 4-iodo-2-methylaniline in the presence of a base, such as pyridine or triethylamine. This reaction yields the desired product, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline. The second step involves the deprotection of the product with aqueous hydrochloric acid to yield the desired product.
Propriétés
IUPAC Name |
2-tert-butyl-6-[(4-iodo-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO/c1-12-10-14(19)8-9-16(12)20-11-13-6-5-7-15(17(13)21)18(2,3)4/h5-11,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEANWBSZKCLVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N=CC2=C(C(=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)



![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)




![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)